molecular formula C17H13N5O2S B3634209 2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione

2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione

Cat. No.: B3634209
M. Wt: 351.4 g/mol
InChI Key: RIUCYGAIYNRHAN-UHFFFAOYSA-N
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Description

2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid, catalyzed by palladium acetate and triethylamine in toluene at reflux conditions . This method yields the desired compound with varying efficiencies, typically between 47% and 95% .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize environmental impact. Solventless conditions and the use of environmentally friendly reagents are preferred. For example, the reaction of maleimides with styrenes under solvent-free conditions has been reported to produce isoindole-1,3-dione derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrazole and sulfanyl groups enhance its reactivity and potential for diverse applications, setting it apart from other isoindole-1,3-dione derivatives .

Properties

IUPAC Name

2-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-25-17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUCYGAIYNRHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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